

A Technical Guide to the Potential Research Applications of 4-Isopropoxy-3-nitrobenzylamine

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Compound of Interest

Compound Name: 4-Isopropoxy-3-nitrobenzylamine

Cat. No.: B1462180

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary: **4-Isopropoxy-3-nitrobenzylamine** is a novel chemical entity with no significant presence in current scientific literature. However, its distinct structural features—a substituted nitroaromatic ring, a flexible benzylamine core, and a bulky isopropoxy group—suggest a rich potential for exploration across multiple scientific domains. This document outlines prospective research avenues, from pharmaceutical development and materials science to its use as a versatile synthetic intermediate. By drawing analogies from structurally related compounds, this guide provides a foundational framework, including predicted physicochemical properties, detailed hypothetical experimental protocols, and logical workflows to stimulate and direct future investigation into this promising molecule.

Physicochemical Properties (Predicted)

While experimental data for **4-isopropoxy-3-nitrobenzylamine** is unavailable, its fundamental properties can be predicted based on its chemical structure. These estimations are crucial for designing experimental conditions, predicting biological behavior, and assessing its potential as a drug candidate or material precursor.

Property	Predicted Value	Basis for Prediction
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃	Calculated from chemical structure
Molecular Weight	210.23 g/mol	Calculated from chemical structure
Appearance	Predicted to be a crystalline solid or oil	General property of similar substituted benzylamines
XLogP3	~2.0 - 2.5	Estimated based on the presence of lipophilic isopropoxy and aromatic groups, balanced by polar amine and nitro groups.
Hydrogen Bond Donors	1 (from the amine group)	Structural analysis
Hydrogen Bond Acceptors	4 (from the amine and nitro-oxygens)	Structural analysis
Reactivity	Amine group is nucleophilic; nitro group can be reduced; aromatic ring can undergo substitution.	Based on fundamental organic chemistry principles. ^[1]

Potential Research Areas

The unique combination of functional groups in **4-isopropoxy-3-nitrobenzylamine** opens up several promising avenues for research and development.

Pharmaceutical and Medicinal Chemistry

The benzylamine scaffold is a cornerstone in medicinal chemistry, and the addition of nitro and isopropoxy groups provides specific functionalities that can be exploited for therapeutic purposes.^{[1][2]}

- **Enzyme Inhibition:** Substituted benzylamines are known to act as inhibitors for various enzymes.^{[3][4]} The isopropoxy group could serve as a bulky hydrophobic moiety, potentially

anchoring the molecule in the active sites of enzymes like kinases, monoamine oxidases, or steroidogenic enzymes.[5] The nitro group, being a strong electron-withdrawing substituent, can modulate the electronic properties of the aromatic ring, influencing binding affinity.[6] A key research direction would be to screen this compound against panels of enzymes implicated in neurological disorders, cancer, or metabolic diseases.[7]

- **Antimicrobial and Antiparasitic Agents:** Nitroaromatic compounds have a well-documented history as antimicrobial and antiparasitic agents.[6][8][9] Their mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species.[6] Research should focus on evaluating the minimum inhibitory concentration (MIC) of **4-isopropoxy-3-nitrobenzylamine** against a range of pathogenic bacteria, fungi, and parasites.
- **Anti-inflammatory Drugs:** Nitro-substituted compounds have demonstrated potent anti-inflammatory activity.[10] For instance, certain nitro benzamide derivatives inhibit the production of nitric oxide (NO) and suppress the expression of pro-inflammatory mediators like COX-2, IL-1 β , and TNF- α in macrophages.[10][11] The potential of **4-isopropoxy-3-nitrobenzylamine** as an anti-inflammatory agent could be investigated by studying its effect on inflammatory pathways in relevant cell models.

Materials Science

The reactivity of the amine and nitro functional groups makes **4-isopropoxy-3-nitrobenzylamine** an attractive building block for novel polymers and advanced materials.

- **Polymer Synthesis:** The primary amine can be used in polymerization reactions to form polyamides, polyimides, or epoxy resins. The bulky isopropoxy group could enhance thermal stability and solubility of the resulting polymers, while the polar nitro group might influence their electronic properties. This is analogous to how related compounds like 4-fluoro-3-nitrobenzonitrile are used to create polymers with tailored characteristics for electronics and coatings.[12]
- **Surface Modification:** The compound could be used to functionalize surfaces, imparting new properties such as hydrophobicity or reactivity. The amine group can be readily grafted onto surfaces containing carboxylic acid or epoxy groups.

Organic Synthesis Intermediate

The molecule serves as a versatile platform for creating more complex chemical structures. The amine group can be easily derivatized, and the nitro group can be selectively reduced to a primary amine. This diamine derivative would be an ideal precursor for synthesizing heterocyclic compounds like benzimidazoles, which are important pharmacophores found in antimicrobial and opioid drugs.^[13]

Proposed Synthetic and Experimental Protocols

Proposed Synthesis: Reductive Amination of 4-Isopropoxy-3-nitrobenzaldehyde

This protocol outlines a plausible and efficient method for synthesizing the title compound.

Principle: The synthesis proceeds via the reductive amination of 4-isopropoxy-3-nitrobenzaldehyde. The aldehyde first reacts with ammonia to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride to yield the desired primary amine.

Materials:

- 4-Isopropoxy-3-nitrobenzaldehyde
- Ammonia solution (e.g., 7N in Methanol)
- Sodium Borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hydrochloric Acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

- Dissolve 1.0 equivalent of 4-isopropoxy-3-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Add 10-15 equivalents of ammonia (7N solution in methanol) to the flask. Stir the mixture at room temperature for 2-3 hours to allow for imine formation.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
- Quench the reaction by slowly adding water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude **4-isopropoxy-3-nitrobenzylamine**.
- Purify the product using column chromatography on silica gel.

Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol details a method to screen for potential anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.^{[10][11]}

Cell Line: RAW 264.7 macrophage cell line.

Materials:

- RAW 264.7 cells
- DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **4-Isopropoxy-3-nitrobenzylamine** (dissolved in DMSO)
- Griess Reagent (for NO measurement)
- MTT reagent (for cell viability assay)

Procedure:

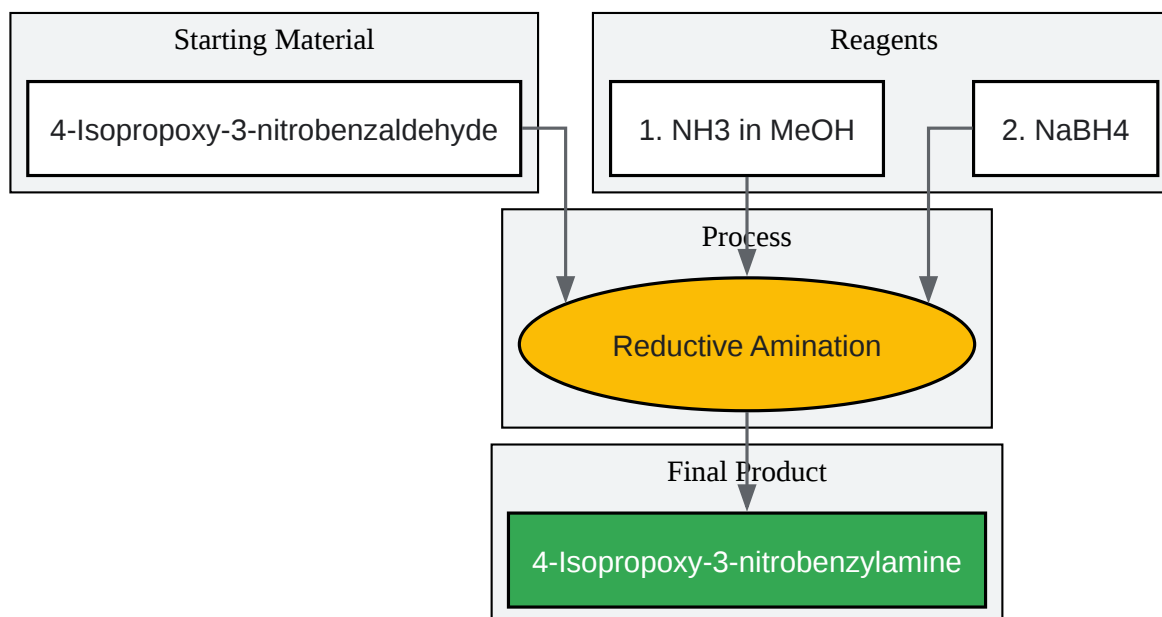
- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
- Compound Treatment: Treat the cells with various concentrations of **4-isopropoxy-3-nitrobenzylamine** (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control.
- Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.
- Nitric Oxide Measurement:
 - Collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.
 - Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

- Cell Viability Assay (MTT):
 - After collecting the supernatant, add 20 μ L of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.
 - Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm. This ensures that the observed reduction in NO is not due to cytotoxicity.

Data Analysis: Calculate the percentage inhibition of NO production for each concentration compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

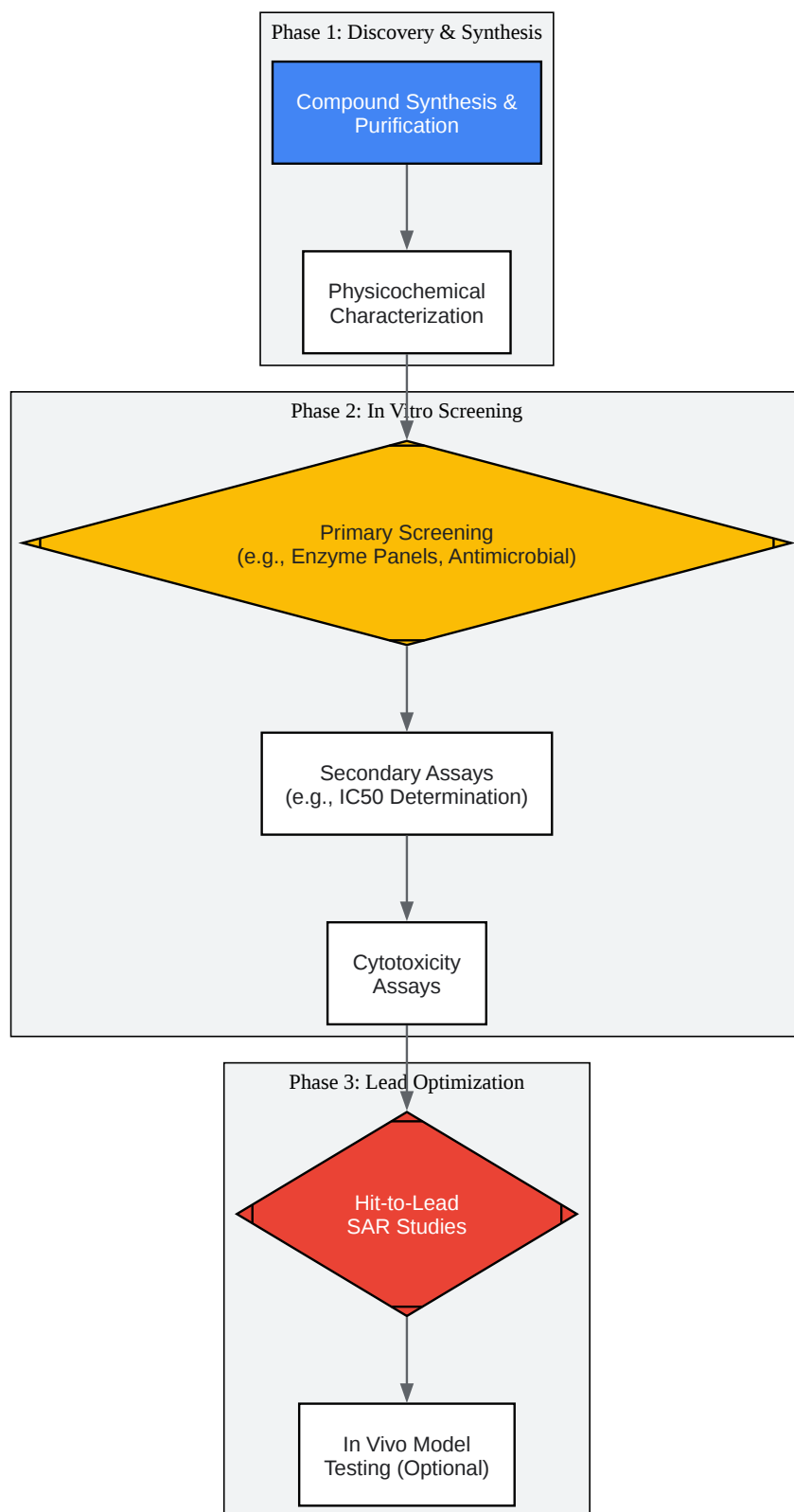
Visualizations of Workflows and Pathways

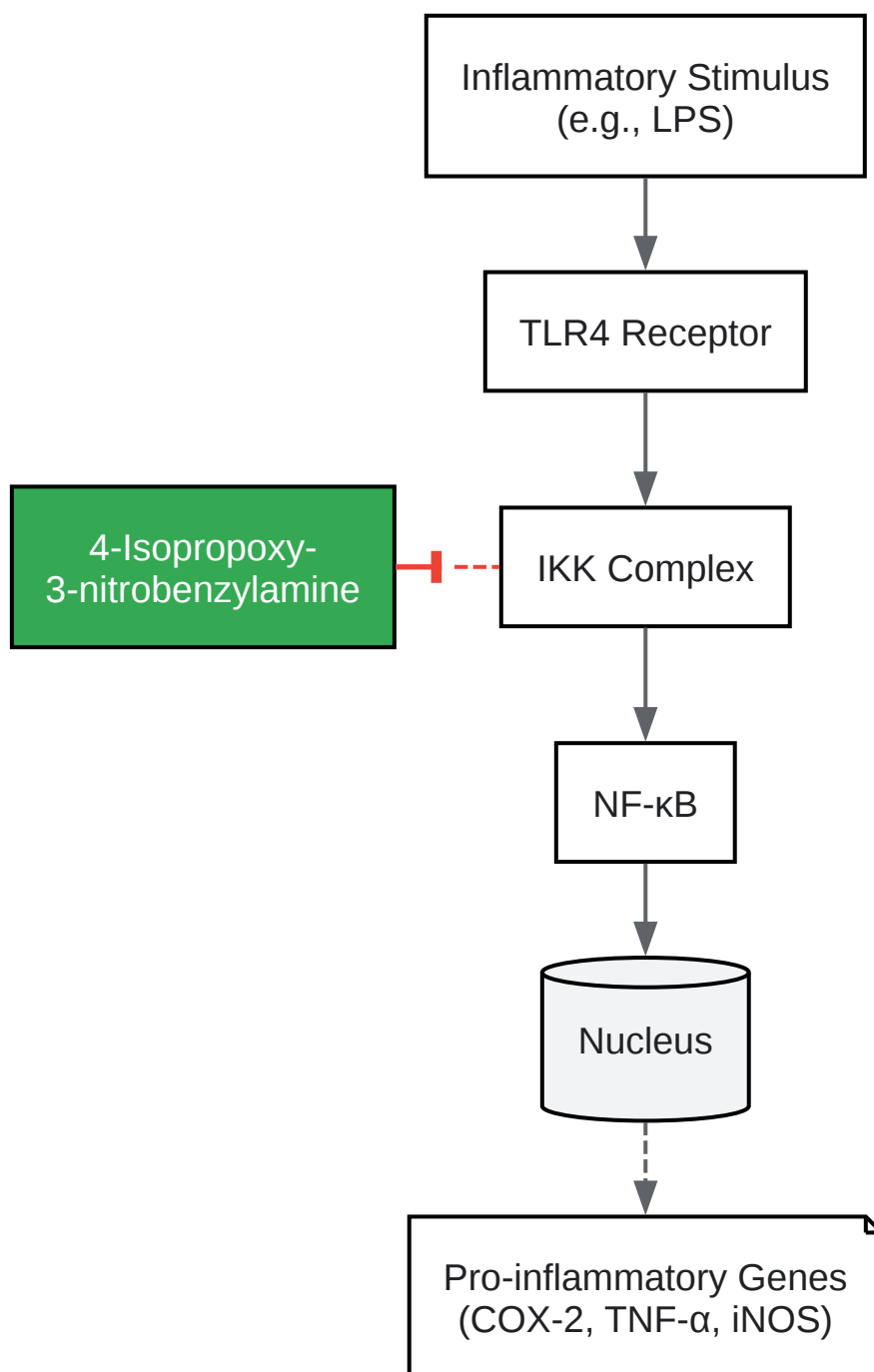
The following diagrams, generated using DOT language, illustrate key processes related to the research and development of **4-isopropoxy-3-nitrobenzylamine**.



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Caption: Proposed synthetic pathway for **4-isopropoxy-3-nitrobenzylamine**.





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